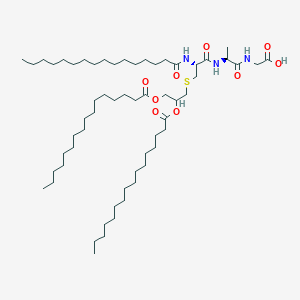
四(3-氨基丙基)铵
描述
Tetrakis(3-aminopropyl)ammonium is a type of unusual polyamine often found in cells of extreme thermophiles and hyperthermophiles . It is a branched polyamine, along with others such as N4-aminopropylspermidine .
Molecular Structure Analysis
Tetrakis(3-aminopropyl)ammonium comprises four aminopropyl groups projecting outwardly from a central nitrogen atom with positive charges on its surface .Chemical Reactions Analysis
Tetrakis(3-aminopropyl)ammonium has been found to interact with other substances in various ways. For instance, it forms a poly-ion complex with heparin, allowing the sustained release of unfractionated heparin . It also plays a role in stabilizing nucleic acids .科学研究应用
酶活性改善: 它用于增强离子液体中辣根过氧化物酶 (HRP) 的活性,为各种生化应用提供了潜力 (Das, Dasgupta, & Das, 2007).
生物合成和分子生物学: 该化合物在嗜热蛋白生物合成中起着至关重要的作用,稳定核糖体、信使 RNA 和苯丙氨酰-tRNA 之间的复合物 (Uzawa, Hamasaki, & Oshima, 1993)。它还抑制苯丙氨酰-tRNA 合成,表明与酶和 tRNA 都有相互作用 (Uzawa, Yamagishi, Nishikawa, & Oshima, 1994).
医学应用: 四(3-氨基丙基)铵在制备多离子复合物以持续释放肝素到血液中至关重要,这在医学治疗中具有重要意义 (Ito et al., 2020).
核磁共振 (NMR): 它用于测量氨基酸中的氮-14 核耦合常数和不对称参数,有助于 NMR 研究 (Edmonds & Speight, 1971).
化学自排序系统: 该化合物用于构建基于亚苯基醚类结合仲铵离子的自排序系统,表明其在超分子化学中的相关性 (Li et al., 2012).
核酸稳定化: 它稳定了极端嗜热菌中的茎环结构,并且比其他多胺在稳定嗜热菌细胞中的 ssDNA 和 tRNA 中更有效 (Oshima, 2007; Terui et al., 2005).
限制性内切酶抑制: 四(3-氨基丙基)铵抑制限制性核酸内切酶的活性,其功效随着多胺的分支和大小而增加 (Kirino, Kuwahara, Hamasaki, & Oshima, 1990).
聚合物合成中的催化: 它作为催化剂用于合成高纯度、高分子量聚二甲基硅氧烷,展示了其在材料科学中的效用 (Hoffman & Leir, 1991).
手性光谱分析: 它参与镧系元素(III)配合物的手性光谱研究,用于确定绝对构型,这在立体化学中具有重要意义 (Shirotani et al., 2012).
分子相互作用研究: 该化合物用于研究四半球复合物合成中客体空间位阻和主体空间之间的相互作用 (Saalfrank et al., 2003).
缓蚀: 作为一种氨基酸衍生的离子液体缓蚀剂,它能有效保护低碳钢免受腐蚀 (Kowsari et al., 2016).
嗜热菌中的生理作用: 作为一种在极端嗜热菌中发现的支链多胺,它被认为在正常条件下发挥重要的生理作用 (Oshima, Moriya, & Terui, 2011).
RNA 分子稳定化: 四(3-氨基丙基)铵稳定 RNA 分子的三级结构,并结合到 HIV-1 二聚化起始的特定位点 (Imai et al., 2009).
晶体生长抑制: 它作为结构 II 包合物水合物晶体生长的有效抑制剂 (Kelland & Thompson, 2012).
聚合催化剂: 该化合物作为环状酯开环聚合的催化剂,展示了其在聚合物化学中的重要性 (Thomas, Milet, Peruch, & Bibal, 2013).
晶体结构分析: 它参与特定化合物晶体结构的确定,突出了其在晶体学中的效用 (Schier, Grohmann, López-de-Luzuriaga, & Schmidbaur, 2000).
安全和危害
属性
IUPAC Name |
tetrakis(3-aminopropyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHSXSKNSIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[N+](CCCN)(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149542 | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(3-aminopropyl)ammonium | |
CAS RN |
111216-37-6 | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




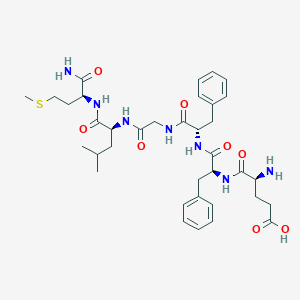


![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
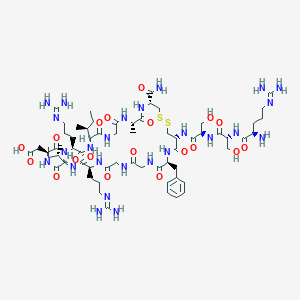
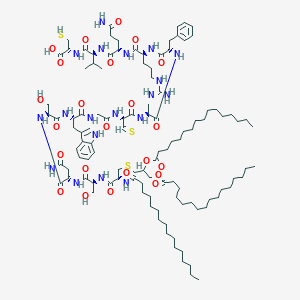
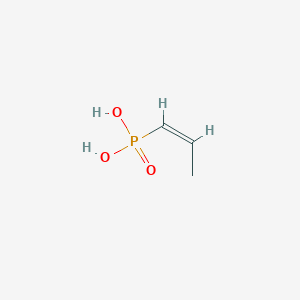


![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)

